molecular formula C13H20N2O4S B5068867 5-[(ethylamino)sulfonyl]-2-methoxy-N-propylbenzamide

5-[(ethylamino)sulfonyl]-2-methoxy-N-propylbenzamide

Cat. No.: B5068867
M. Wt: 300.38 g/mol
InChI Key: ZJZYIAVMMROEOI-UHFFFAOYSA-N
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Description

The compound “5-[(ethylamino)sulfonyl]-2-methoxy-N-propylbenzamide” is likely to be an organic compound containing a benzamide core, which is a carboxamide derived from benzoic acid. It also contains an ethylamino sulfonyl group and a methoxy group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (part of the benzamide core) with the ethylamino sulfonyl group, the methoxy group, and the propyl group attached at specific positions. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, benzamides can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

5-(ethylsulfamoyl)-2-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-8-14-13(16)11-9-10(6-7-12(11)19-3)20(17,18)15-5-2/h6-7,9,15H,4-5,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZYIAVMMROEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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